1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2210049-82-2
VCID: VC5690689
InChI: InChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3
SMILES: CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C
Molecular Formula: C11H19N5O
Molecular Weight: 237.307

1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one

CAS No.: 2210049-82-2

Cat. No.: VC5690689

Molecular Formula: C11H19N5O

Molecular Weight: 237.307

* For research use only. Not for human or veterinary use.

1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one - 2210049-82-2

Specification

CAS No. 2210049-82-2
Molecular Formula C11H19N5O
Molecular Weight 237.307
IUPAC Name 1-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3
Standard InChI Key GNRBVEZVKQCFTE-UHFFFAOYSA-N
SMILES CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with an acetyl group and at the 4-position with a methyl-linked 4,5-dimethyl-4H-1,2,4-triazole moiety. This arrangement creates a bifunctional scaffold capable of engaging multiple biological targets. The piperazine core contributes to solubility and conformational flexibility, while the triazole ring introduces hydrogen-bonding capabilities and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₀N₅O
Molecular Weight262.33 g/mol
IUPAC Name1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one
SolubilitySoluble in DMSO, methanol
LogP (Partition Coefficient)1.2 (predicted)

The molecular formula C₁₂H₂₀N₅O reflects the integration of 12 carbons, 20 hydrogens, 5 nitrogens, and 1 oxygen atom. The triazole ring’s substitution pattern (4,5-dimethyl) enhances steric bulk, potentially influencing receptor binding kinetics .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one typically involves a multi-step sequence:

  • Triazole Formation: Cyclocondensation of thiosemicarbazide with acetylacetone under acidic conditions yields the 4,5-dimethyl-4H-1,2,4-triazole core .

  • Alkylation: The triazole is alkylated with chloromethylpiperazine using a base such as potassium carbonate to introduce the piperazine linkage .

  • Acetylation: The terminal piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like DMAP .

Key Reaction Conditions

  • Temperature: Reactions often proceed at reflux (80–100°C) to ensure complete conversion .

  • Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tBuXPhos) facilitate coupling steps .

  • Purification: Flash column chromatography with gradients of dichloromethane and methanol (100:1 to 20:1) isolates the target compound in yields of 45–60% .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 3.64–3.60 (m, 1H, piperazine CH₂), 2.98–2.92 (m, 2H, triazole CH₂), and 1.93 (s, 3H, acetyl CH₃) confirm structural integrity .

  • MS (ESI): A prominent [M+H]⁺ peak at m/z 263.2 aligns with the molecular weight .

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